5-Methylnaphthalene-1-carboxylic acid

Overview

Description

5-Methylnaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 4527-60-0 . It has a molecular weight of 186.21 and its IUPAC name is 5-methyl-1-naphthoic acid . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Methylnaphthalene-1-carboxylic acid is1S/C12H10O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3,(H,13,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Methylnaphthalene-1-carboxylic acid is a solid compound . It has a molecular weight of 186.21 .Scientific Research Applications

Antibacterial Activity

Research on naphthalene derivatives, such as 5,6-Dimethoxynaphthalene-2-carboxylic acid, has shown potential antibacterial activity. This compound, synthesized through various steps including bromination, methylation, and Friedel-Crafts acylation, demonstrated in vitro antibacterial effects against pathogenic bacteria (Göksu & Uğuz, 2005).

Catalysis and Chemical Reactions

Naphthalene derivatives play a significant role in chemical reactions. For instance, the methylation of 2-methylnaphthalene (2-MN) using methanol over hydrothermally treated zeolite catalysts highlights the importance of naphthalene derivatives in shape-selective catalysis (Zhao et al., 2008).

Luminescent Sensing

Naphthalene carboxylic acids are useful in creating luminescent sensors. A study on a Zn-based metal-organic framework featuring 5-aminoisophthalic acid, a related compound, demonstrated significant fluorescence response to mercury ions in aqueous solutions, showcasing the potential for environmental applications (Jiang et al., 2020).

Enantioselective Sensing

Enantioselective sensing is another notable application. A study demonstrated the use of a 1,8-diacridylnaphthalene-derived fluorosensor for sensing a variety of chiral carboxylic acids, including naphthalene derivatives, highlighting their potential in stereoselective chemical analysis (Mei & Wolf, 2004).

Synthesis and Crystallography

The synthesis of naphthalene derivatives like 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid and their crystallographic analysis play a crucial role in understanding their structural properties, which is important for various scientific applications (Liu et al., 2009).

properties

IUPAC Name |

5-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEZTIKHFUAVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

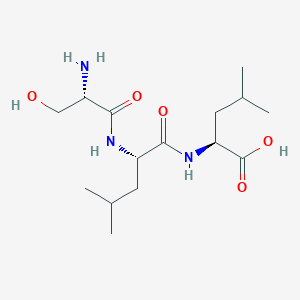

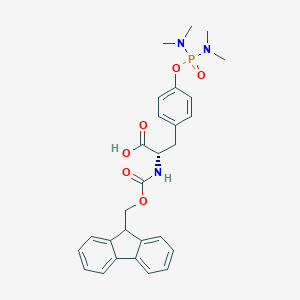

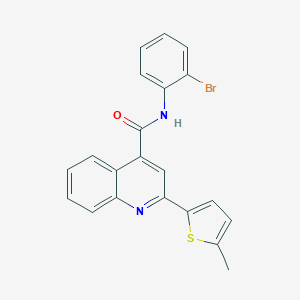

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid in Carzinophilin?

A1: The identification of both 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid within the alkaline hydrolysate of Carzinophilin [] provides valuable structural information about this potent antitumor antibiotic. These compounds are likely fragments of the larger Carzinophilin molecule, and their presence helps researchers piece together the complex structure of this natural product. Understanding the structure of Carzinophilin is crucial for further investigations into its mechanism of action, potential for drug development, and synthesis of analogs with improved therapeutic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.